molecular formula C16H20N4S B3835259 2-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]pyrimidine

2-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]pyrimidine

Cat. No.: B3835259
M. Wt: 300.4 g/mol
InChI Key: XBJBWJURNAGLEG-UHFFFAOYSA-N
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Description

2-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety, which is further substituted with a 4-methylsulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]pyrimidine typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-methylsulfanylbenzyl chloride with piperazine in the presence of a base such as sodium carbonate.

    Pyrimidine Ring Formation: The piperazine intermediate is then reacted with 2-chloropyrimidine under reflux conditions in a suitable solvent like ethanol or acetonitrile. The reaction is typically catalyzed by a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Substitution: Amines, thiols, potassium carbonate, ethanol or acetonitrile as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Substitution: Various substituted pyrimidine derivatives.

    Reduction: Reduced forms of the original compound with modified functional groups.

Scientific Research Applications

2-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and metabolic diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study cellular pathways and mechanisms.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an agonist or antagonist at certain receptor sites, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine: Similar structure but lacks the methylsulfanyl group.

    2-(4-methylpiperazin-1-yl)pyrimidine: Similar structure but lacks the phenyl group.

    2-(4-(methylsulfonyl)phenyl)piperazine: Similar structure but with a sulfonyl group instead of a sulfanyl group.

Uniqueness

2-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]pyrimidine is unique due to the presence of the methylsulfanyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific biological targets, making it a valuable scaffold for drug development.

Properties

IUPAC Name

2-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4S/c1-21-15-5-3-14(4-6-15)13-19-9-11-20(12-10-19)16-17-7-2-8-18-16/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJBWJURNAGLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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